Cas no 326017-56-5 (N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide)

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused tetrahydrobenzothiazole core linked to a furan-2-carboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The tetrahydrobenzothiazole scaffold enhances stability and bioavailability, while the furan carboxamide group offers potential for further functionalization. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and material science. The compound's balanced lipophilicity and hydrogen-bonding capacity make it suitable for targeting biological systems with precision. Researchers value its versatility in designing novel bioactive molecules.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide structure
326017-56-5 structure
Product Name:N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS No:326017-56-5
MF:C12H12N2O2S
MW:248.300881385803
CID:3078595
PubChem ID:747386
Update Time:2025-06-11

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
    • AKOS000653773
    • Z27875517
    • F0018-0054
    • Oprea1_798895
    • EU-0034585
    • 326017-56-5
    • SR-01000398358
    • N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide
    • SR-01000398358-1
    • STK237521
    • Inchi: 1S/C12H12N2O2S/c15-11(9-5-3-7-16-9)14-12-13-8-4-1-2-6-10(8)17-12/h3,5,7H,1-2,4,6H2,(H,13,14,15)
    • InChI Key: HFIIWZJBHMAGES-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2=CC=CO2)=O)=NC2=C1CCCC2

Computed Properties

  • Exact Mass: 248.06194880Da
  • Monoisotopic Mass: 248.06194880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 83.4Ų

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Pricemore >>

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Additional information on N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Comprehensive Overview of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS No. 326017-56-5)

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide, with the CAS number 326017-56-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a tetrahydrobenzothiazole core with a furan-2-carboxamide moiety, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive molecule due to its structural similarity to other heterocyclic compounds known for their therapeutic properties.

The growing interest in N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide aligns with current trends in drug discovery, where scientists are exploring novel heterocyclic scaffolds to address challenges in treating chronic diseases. Recent studies have highlighted the importance of benzothiazole derivatives in modulating biological pathways, which has led to increased searches for compounds like CAS 326017-56-5 in academic and industrial databases. Its potential applications in kinase inhibition and anti-inflammatory activity are among the most frequently discussed topics in scientific forums.

From a synthetic chemistry perspective, the preparation of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves multi-step organic reactions, often starting from commercially available 2-aminobenzothiazole precursors. The compound's furan-carboxamide group introduces unique electronic properties that influence its reactivity and binding affinity in biological systems. This characteristic has made it a subject of computational chemistry studies, with researchers using molecular docking simulations to predict its interactions with various protein targets.

The stability and solubility profile of CAS 326017-56-5 have been investigated in relation to its potential formulation development. Like many heterocyclic carboxamides, its physicochemical properties can be modified through salt formation or prodrug strategies, addressing common challenges in drug delivery. These aspects are particularly relevant to pharmaceutical scientists searching for information on bioavailability enhancement techniques for similar compounds.

In agrochemical applications, derivatives of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide have shown promise as potential plant growth regulators or pest control agents. The compound's structural features resemble those of known systemic acquired resistance inducers in plants, making it a candidate for sustainable agriculture solutions. This connection to green chemistry approaches has increased its visibility in environmental science discussions.

Analytical characterization of 326017-56-5 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography for structural confirmation. The compound's distinct spectral signatures have been documented in several chemical databases, serving as reference material for researchers working with similar fused heterocyclic systems. These analytical data are crucial for quality control in both research and potential industrial-scale production.

The patent landscape surrounding N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide reveals growing intellectual property interest, particularly in pharmaceutical applications. Several patent filings describe its derivatives as potential tyrosine kinase inhibitors or G-protein coupled receptor modulators, reflecting the compound's versatility in medicinal chemistry. This IP activity correlates with increased searches for small molecule drug candidates in recent years.

Safety evaluations of CAS 326017-56-5 indicate that proper handling procedures should be followed, as with all research chemicals. While not classified as hazardous under standard protocols, researchers are advised to consult material safety data sheets and implement appropriate laboratory safety measures when working with this compound. These precautions align with current best practices in chemical risk management across research institutions.

Future research directions for N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide may explore its potential in combination therapies or as a chemical probe for biological target validation. The compound's modular structure allows for extensive derivatization, enabling structure-activity relationship studies that could lead to more potent analogs. These possibilities contribute to its growing presence in drug discovery pipelines and medicinal chemistry publications.

In conclusion, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide (326017-56-5) represents an important scaffold in contemporary chemical research. Its dual benzothiazole-furan architecture offers numerous opportunities for innovation in both life sciences and material applications. As research continues to uncover its full potential, this compound is likely to remain a focus of scientific inquiry and industrial development across multiple disciplines.

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